Cicletanine sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of cycletanide sulfate involves the reaction of cycletanide with sulfur-containing oxides. The reaction conditions are typically mild, and the process is straightforward, making it suitable for large-scale production . The general synthetic route involves the use of compound A (cycletanide) and sulfur trioxide as raw materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Cicletanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur trioxide, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cycletanide sulfate with hydrogen peroxide can yield sulfoxides and sulfones, while reduction with sodium borohydride can produce thiols and sulfides .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Cicletanine sulfate has been effectively used in treating hypertension, particularly in patients with diabetes and metabolic syndrome. Studies indicate that cicletanine can normalize blood pressure in a significant percentage of patients with NaCl-sensitive hypertension . Its combination with other antihypertensive agents, such as ACE inhibitors, has shown promise in enhancing therapeutic outcomes while minimizing potassium retention .

Diabetic Complications

Research highlights cicletanine's potential in addressing diabetic complications. The compound may improve insulin sensitivity and inhibit the activity of protein kinase C (PKC), which is implicated in the pathogenesis of diabetic nephropathy and other complications . In animal models, cicletanine has demonstrated protective effects on renal function and cardiovascular health, making it a candidate for further clinical studies.

Electrolyte Disturbances

While this compound is beneficial, it can also lead to electrolyte imbalances such as hyponatremia and hypokalemia. A retrospective study involving kidney transplant patients revealed that 16.2% experienced hyponatremia and 11.8% experienced hypokalemia after cicletanine administration . These findings underscore the importance of monitoring electrolyte levels during treatment.

Clinical Observations

A study analyzed 68 kidney transplant recipients treated with cicletanine for hypertension over an extended period. The results indicated a significant incidence of electrolyte disturbances linked to prolonged use of cicletanine, emphasizing the need for careful patient management .

| Study Parameter | Hyponatremia | Hypokalemia |

|---|---|---|

| Incidence | 16.2% | 11.8% |

| Average Daily Dose | 171 mg | - |

| Duration of Use | 215 days | - |

Combination Therapies

Another case study explored the effects of combining cicletanine with an ACE inhibitor in diabetic patients. The combination therapy not only reduced blood pressure but also improved renal outcomes by decreasing microalbuminuria levels . This suggests that this compound may enhance the efficacy of standard antihypertensive regimens.

Wirkmechanismus

The mechanism of action of cycletanide sulfate involves the activation of endothelial nitric oxide synthase (eNOS) and the increase of prostacyclin levels . These actions lead to the relaxation of blood vessels and the reduction of blood pressure. Cicletanine sulfate also reverses endothelial dysfunction, which is a key factor in the development of cardiovascular diseases . The molecular targets of cycletanide sulfate include α-adrenergic receptors and β-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Cicletanine sulfate is unique compared to other similar compounds due to its dual action on both α-adrenergic receptors and β-adrenoceptors . Similar compounds include molybdate, tungstate, selenate, and chromate, which are structurally related to sulfate and share similar chemical properties . cycletanide sulfate’s specific mechanism of action and its ability to modulate endothelial function make it distinct and valuable in scientific research and therapeutic applications .

Eigenschaften

CAS-Nummer |

140894-91-3 |

|---|---|

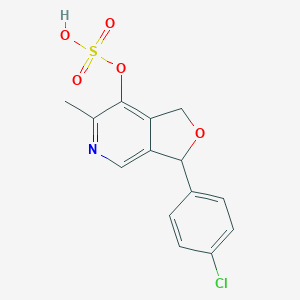

Molekularformel |

C14H12ClNO5S |

Molekulargewicht |

341.8 g/mol |

IUPAC-Name |

[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

APJGQLKBCWACNU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

Synonyme |

cicletanine sulfate cycletanide sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.